N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the thiazole ring in this compound contributes to its potential as a bioactive molecule.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of targets, including enzymes and receptors, in biological systems .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide typically involves the reaction of 2-amino-1,3-thiazole with an appropriate acylating agent. One common method is the reaction of 2-amino-1,3-thiazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions[][3].
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Propanamide derivatives.
Substitution: Various substituted thiazole derivatives[][3].
Scientific Research Applications
N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals[][3].
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-thiazole: A precursor in the synthesis of N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide.
Thiazole-4-carboxamide: Another thiazole derivative with similar biological activities.
Thiazole-2-carboxylic acid: Known for its antimicrobial properties
Uniqueness
This compound is unique due to its specific structure, which combines the thiazole ring with a prop-2-enamide moiety. This combination enhances its potential biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-2-8(11)9-4-3-7-5-12-6-10-7/h2,5-6H,1,3-4H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYADCSKCWBFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CSC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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